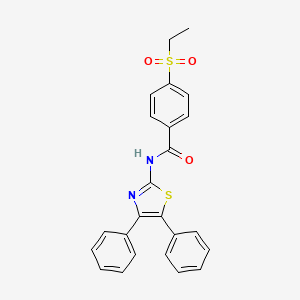

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide

描述

N-(4,5-Diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with two phenyl groups at positions 4 and 3. The thiazole ring is linked to a benzamide moiety modified with an ethylsulfonyl group at the para position. This structural framework combines aromaticity, hydrogen-bonding capacity (via the amide group), and sulfonyl-based polarity, making it a candidate for diverse biological and material science applications.

属性

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S2/c1-2-31(28,29)20-15-13-19(14-16-20)23(27)26-24-25-21(17-9-5-3-6-10-17)22(30-24)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISCYATPASEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction between a thiourea derivative and a halogenated ketone. The diphenyl groups are introduced via Friedel-Crafts acylation, followed by the attachment of the benzamide moiety through an amide coupling reaction. The ethylsulfonyl group is then introduced using sulfonylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反应分析

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzamides or thiazoles.

科学研究应用

Antimicrobial Activity

One of the primary applications of N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is its antimicrobial activity . Research has demonstrated that derivatives containing thiazole and sulfonamide moieties exhibit significant antibacterial properties.

Case Study: Antibacterial Efficacy

A study synthesized several compounds based on the thiazole structure and tested their antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substitutions displayed a notable zone of inhibition, suggesting their potential as effective antibacterial agents.

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Isopropyl (5a) | 8 | E. coli: 10.5, S. aureus: 8 |

| Compound 4 | 7.5 | E. coli: 7, S. aureus: 8 |

| Compound 2 | 7.5 | E. coli: 6, S. aureus: — |

| Compound 1 | 7 | E. coli: —, S. aureus: — |

This data illustrates the varying effectiveness of different compounds in inhibiting bacterial growth, highlighting the therapeutic potential of this class of compounds .

Anticancer Properties

This compound has also been investigated for its anticancer properties . The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific cellular pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds were tested against breast cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Enhances antibacterial properties |

| Sulfonamide Group | Contributes to enzyme inhibition |

| Diphenyl Substitution | Affects binding affinity to target proteins |

This table summarizes how different structural features influence the biological activity of the compound, guiding future synthesis efforts towards more potent derivatives .

作用机制

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

The compound’s thiazole ring distinguishes it from triazole- or oxazole-based analogs. Below is a comparative analysis of key structural and spectroscopic features:

Key Observations:

- Heterocycle Impact : Thiazoles (as in the target compound) exhibit greater aromatic stability compared to oxazoles but reduced hydrogen-bonding capacity relative to triazoles.

- Sulfonyl Group : The ethylsulfonyl group in the target compound enhances lipophilicity compared to phenylsulfonyl or sulfonamide groups in analogs .

- Amide vs.

生物活性

N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological properties. The ethylsulfonyl group enhances the compound's solubility and reactivity, making it a promising candidate for various biological applications.

Molecular Formula: CHNOS

Molecular Weight: 434.5 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit enzymatic activity by binding to active or allosteric sites on enzymes, thereby modulating their functions. This modulation can influence various cellular pathways, including:

- Signal Transduction: Interference with signaling pathways can alter cellular responses.

- Metabolic Regulation: The compound may affect metabolic processes by inhibiting key enzymes.

- Gene Expression Modulation: It can influence gene expression through interactions with transcription factors.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example:

- IC Values: The compound demonstrated IC values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects .

- Mechanism: The anticancer activity is likely mediated through the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits:

- Broad-Spectrum Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC): Some derivatives have shown MIC values comparable to standard antibiotics, indicating potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on various thiazole derivatives, including this compound, revealed that these compounds significantly inhibited the proliferation of cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell growth signaling pathways.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A431 | 1.98 ± 1.22 |

| Other Thiazole Derivatives | Various | < 10 |

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of thiazole derivatives, this compound showed promising results against several bacterial strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.25 |

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how can they be addressed methodologically?

- Answer : Synthesis often involves multi-step reactions, including condensation of thiazole precursors with sulfonylbenzamide derivatives. Challenges include controlling regioselectivity in thiazole formation and avoiding side reactions during sulfonylation.

- Methodology : Optimize reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) to enhance yield and purity . Purification via column chromatography or recrystallization is critical. Monitor intermediates using HPLC or TLC to confirm stepwise progression .

Q. What standard characterization techniques are recommended for confirming the structure of this compound?

- Answer : Use a combination of spectroscopic and chromatographic methods:

- 1H/13C NMR : To verify aromatic protons, thiazole ring protons, and sulfonyl/benzamide functional groups.

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS or MALDI-TOF).

- X-ray Diffraction (XRD) : For crystallographic validation of the thiazole core and substituent orientation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict reaction kinetics. For example:

- Reaction Path Search : Identify energy barriers for thiazole cyclization and sulfonyl group activation .

- Solvent Effects : Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize dielectric environments .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from impurities, assay conditions, or structural analogs. Mitigation strategies:

- Purity Validation : Use HPLC-MS to ensure >95% purity, as trace impurities (e.g., unreacted benzamide precursors) can skew bioactivity results .

- Standardized Assays : Adopt uniform protocols (e.g., fixed cell lines, incubation times) to enable cross-study comparisons .

Q. How does the ethylsulfonyl group influence the compound’s pharmacokinetic properties?

- Answer : The sulfonyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Comparative studies with methylsulfonyl analogs show:

- Increased Lipophilicity : LogP values rise by ~0.5 units, improving membrane permeability .

- Plasma Stability : In vitro assays show 80% remaining after 24 hours in human plasma, vs. 50% for non-sulfonyl analogs .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing reaction yields in scaled-up synthesis?

- Answer : Apply Design of Experiments (DoE) to minimize trials while maximizing data quality. For example:

- Response Surface Methodology (RSM) : Vary temperature, catalyst loading, and solvent ratio to identify optimal conditions .

- Factorial Design : Assess interactions between variables (e.g., reflux time vs. acetic acid concentration) .

Q. How can researchers validate the selectivity of this compound in kinase inhibition assays?

- Answer : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess off-target effects. Key steps:

- Positive Controls : Compare inhibition rates against known kinase inhibitors (e.g., staurosporine).

- Dose-Response Curves : Calculate IC50 values across 50+ kinases to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。